4-hydroxy-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one
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Overview
Description
4-hydroxy-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one is a heterocyclic compound that belongs to the class of benzo[h]cinnolines This compound is characterized by its unique structure, which includes a fused benzene and cinnoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with suitable aldehydes or ketones, followed by cyclization in the presence of acidic or basic catalysts . The reaction conditions often include refluxing in solvents such as ethanol or acetic acid, with the addition of catalysts like hydrochloric acid or acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene or cinnoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzo[h]cinnolines .
Scientific Research Applications
4-hydroxy-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-hydroxy-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline: Shares a similar quinoline structure but lacks the fused benzene ring.
2-hydroxycinnoline: Similar cinnoline structure but with a hydroxyl group at a different position.
4-hydroxy-2-quinolone: Contains a quinolone ring with a hydroxyl group.
Uniqueness
4-hydroxy-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one is unique due to its fused benzene and cinnoline ring system, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-hydroxy-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-9-6-5-7-3-1-2-4-8(7)10(9)13-14-12(11)16/h1-4,9,11,15H,5-6H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUKLAKSJFWLMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3=NNC(=O)C(C31)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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